molecular formula C5H7N3O2 B12807188 2-Cyanobutanediamide CAS No. 18283-42-6

2-Cyanobutanediamide

Cat. No.: B12807188
CAS No.: 18283-42-6
M. Wt: 141.13 g/mol
InChI Key: KFGCMPFWBITUSK-UHFFFAOYSA-N
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Description

2-Cyanobutanediamide is an organic compound with the molecular formula C5H9N3O2 It is characterized by the presence of a cyano group (-CN) and two amide groups (-CONH2) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobutanediamide typically involves the reaction of butanediamine with cyanogen bromide. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

NH2(CH2)4NH2+BrCNNC(CH2)4CONH2+HBr\text{NH2(CH2)4NH2} + \text{BrCN} \rightarrow \text{NC(CH2)4CONH2} + \text{HBr} NH2(CH2)4NH2+BrCN→NC(CH2)4CONH2+HBr

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors to maintain precise temperature and pressure conditions. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels required for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

2-Cyanobutanediamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Cyanobutanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, contributing to its biological effects.

Comparison with Similar Compounds

    2-Cyanopropanediamide: Similar structure but with a shorter carbon chain.

    2-Cyanopentanediamide: Similar structure but with a longer carbon chain.

    2-Cyanobutanamide: Lacks one amide group compared to 2-Cyanobutanediamide.

Uniqueness: this compound is unique due to the presence of both a cyano group and two amide groups, which confer distinct chemical reactivity and potential for diverse applications. Its specific structure allows for unique interactions in biological systems and industrial processes, distinguishing it from other similar compounds.

Properties

CAS No.

18283-42-6

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

2-cyanobutanediamide

InChI

InChI=1S/C5H7N3O2/c6-2-3(5(8)10)1-4(7)9/h3H,1H2,(H2,7,9)(H2,8,10)

InChI Key

KFGCMPFWBITUSK-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)C(=O)N)C(=O)N

Origin of Product

United States

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